molecular formula C6H12N2O2 B1473537 3-hydroxy-N,N-dimethylazetidine-1-carboxamide CAS No. 1468038-15-4

3-hydroxy-N,N-dimethylazetidine-1-carboxamide

Cat. No. B1473537
CAS RN: 1468038-15-4
M. Wt: 144.17 g/mol
InChI Key: ABBXPCVVFMHJQM-UHFFFAOYSA-N
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Description

3-hydroxy-N,N-dimethylazetidine-1-carboxamide is a chemical compound with the CAS Number: 1468038-15-4 . It is also known as AZD1775, which is a small molecule inhibitor of the checkpoint kinase 1 (CHK1).


Molecular Structure Analysis

The molecular formula of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide is C6H12N2O2 . The InChI Code is 1S/C6H12N2O2/c1-7(2)6(10)8-3-5(9)4-8/h5,9H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

3-hydroxy-N,N-dimethylazetidine-1-carboxamide is a powder at room temperature . It has a molecular weight of 144.17 .

Scientific Research Applications

Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents

Research by Kumar et al. (2009) focused on synthesizing a series of functionalized amino acid derivatives, which were evaluated for their in vitro cytotoxicity against human cancer cell lines. This work highlights the potential of such compounds in designing new anticancer agents, with some showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Antiviral Evaluation of N-carboxamidine-substituted Analogues

Gabrielsen et al. (1992) synthesized analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride and evaluated them for biological activity against a range of RNA viruses. Their findings contribute to understanding the antiviral mechanism of carboxamidines, providing a basis for further drug development (Gabrielsen et al., 1992).

Theoretical Study on Hydrolysis Mechanism

Wu et al. (2008) conducted a theoretical study on the hydrolysis reaction of a model compound related to antivirus drugs, utilizing density functional theory. This research offers insights into the reaction mechanisms and potential pathways for drug development, emphasizing the importance of theoretical and computational approaches in understanding chemical reactions (Wu et al., 2008).

Synthesis and Evaluation of Coumarin and Quinolinone Carboxamides as Anticancer Agents

Matiadis et al. (2013) synthesized and evaluated a series of coumarin and quinolinone-3-aminoamide derivatives for their effectiveness in inhibiting cancer cell growth. The study not only provided new compounds with potential anticancer properties but also offered insights into their structural conformation through X-ray diffraction analysis (Matiadis et al., 2013).

Mechanism of Action

As a small molecule inhibitor of the checkpoint kinase 1 (CHK1), 3-hydroxy-N,N-dimethylazetidine-1-carboxamide plays a key role in DNA damage response.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-hydroxy-N,N-dimethylazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-7(2)6(10)8-3-5(9)4-8/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBXPCVVFMHJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N,N-dimethylazetidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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